Riluzole hydrochloride

Overview

Description

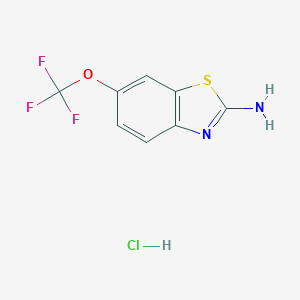

Riluzole hydrochloride (C₈H₅F₃N₂OS·HCl, molecular weight 234.2 g/mol) is an anticonvulsant and neuroprotective agent classified as a state-dependent sodium (Na⁺) channel blocker. It inhibits glutamate release and GABA uptake (IC₅₀ = 43 µM), making it a key therapeutic for amyotrophic lateral sclerosis (ALS) . Approved by the FDA in 1995, it remains one of the few disease-modifying drugs for ALS, extending survival by approximately 2–3 months . Its mechanism involves reducing excitotoxicity by modulating ion channels and glutamatergic signaling, which is critical in ALS pathophysiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Riluzole hydrochloride is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with trifluoromethoxybenzene . The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Riluzole hydrochloride undergoes various chemical reactions, including:

Oxidation: Riluzole can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to form its corresponding amine derivatives.

Substitution: Riluzole can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Amyotrophic Lateral Sclerosis (ALS)

Riluzole is the only FDA-approved drug for ALS, where it has been shown to extend survival and delay the need for mechanical ventilation. Clinical trials have demonstrated that it can prolong life by several months and improve quality of life by reducing the progression of symptoms associated with motor neuron degeneration .

Efficacy Data:

- Clinical Trials: Riluzole has been evaluated in multiple randomized controlled trials, establishing its efficacy in extending survival in ALS patients .

- Real-World Evidence: Observational studies corroborate findings from clinical trials, indicating significant benefits in real-world settings .

Acute Spinal Cord Injury (tSCI)

Recent studies have explored the use of riluzole in acute spinal cord injuries. A Phase III clinical trial showed that riluzole administration within 12 hours post-injury could promote recovery and mitigate secondary injury cascades associated with excitotoxicity, a common consequence of spinal cord trauma .

Study Insights:

- The trial involved 193 patients and assessed motor function recovery over 180 days, indicating potential benefits in upper extremity motor scores .

Other Neurological Disorders

Riluzole's mechanism makes it a candidate for treatment in various other neurological conditions:

- Epilepsy: Due to its antiexcitotoxic properties, riluzole may help manage certain forms of epilepsy by reducing neuronal hyperexcitability .

- Parkinson’s Disease: Preclinical models suggest riluzole may offer neuroprotective effects against dopaminergic neuron degeneration .

- Huntington’s Disease and Cerebral Ischemia: Studies indicate potential efficacy in these conditions, although further clinical validation is needed .

Psychiatric Disorders

Emerging research suggests that riluzole may have applications in treating mood disorders such as depression and anxiety, potentially due to its effects on glutamate signaling pathways .

Case Studies:

- Several case reports have highlighted improvements in depressive symptoms following riluzole treatment, warranting further investigation into its antidepressant properties.

Pain Management

Riluzole has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its ability to modulate sodium channels and reduce excitatory neurotransmitter release may provide relief from chronic pain syndromes .

Cancer Research

There is ongoing exploration into the use of riluzole as an adjunct therapy in cancer treatment. The compound's ability to modulate neurotransmitter systems may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Summary Table of Applications

| Application | Evidence Level | Key Findings |

|---|---|---|

| Amyotrophic Lateral Sclerosis | High | Extends survival; delays mechanical ventilation needs |

| Acute Spinal Cord Injury | Moderate | Promotes recovery; mitigates secondary injury |

| Epilepsy | Emerging | Potential reduction in seizure frequency |

| Parkinson’s Disease | Preclinical | Neuroprotective effects observed |

| Psychiatric Disorders | Emerging | Improvements in depressive symptoms noted |

| Pain Management | Emerging | Analgesic properties suggested |

| Cancer Research | Early-stage | Modulation of tumor microenvironments under investigation |

Mechanism of Action

Riluzole hydrochloride exerts its effects by inhibiting the release of glutamate, a neurotransmitter that is involved in excitotoxicity, a process that leads to neuronal damage and death . It preferentially blocks TTX-sensitive sodium channels, which are associated with damaged neurons . Additionally, riluzole has been reported to inhibit kainate and NMDA receptors, and potentiate GABA_A receptors via an allosteric binding site . These actions contribute to its neuroprotective effects by reducing neuronal excitability and preventing glutamate-induced toxicity .

Comparison with Similar Compounds

The following table compares Riluzole hydrochloride with other FDA-approved ALS therapies and structurally/mechanistically related compounds, based on molecular properties, pharmacological targets, and clinical

Key Findings from Comparative Studies:

Mechanistic Diversity :

- Riluzole uniquely combines Na⁺ channel blockade with glutamate modulation, whereas Edaravone targets oxidative stress, and Sodium Phenylbutyrate acts epigenetically .

- Chlorpromazine shares riluzole’s moderate pH-dependent ion channel effects but lacks specificity for ALS .

Efficacy in ALS :

- Riluzole and Edaravone are the only FDA-approved disease-modifying therapies, while Dextromethorphan/Quinidine combinations address symptoms like pseudobulbar affect .

Pharmacokinetic Profiles :

Biological Activity

Riluzole hydrochloride, a benzothiazole derivative, is primarily recognized for its therapeutic role in treating amyotrophic lateral sclerosis (ALS). Its biological activity encompasses a range of mechanisms that contribute to neuroprotection and modulation of excitatory neurotransmission. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and emerging research findings regarding riluzole.

Riluzole exhibits several mechanisms that contribute to its biological activity:

- Glutamate Modulation : Riluzole inhibits the release of glutamate, a key excitatory neurotransmitter implicated in neurotoxicity and excitotoxicity associated with ALS. This effect is believed to occur through the activation of glutamate reuptake mechanisms and inhibition of presynaptic release .

- Sodium Channel Interaction : Riluzole stabilizes voltage-gated sodium channels (VGSCs) in their inactivated state, reducing neuronal excitability. This stabilization helps mitigate the hyperexcitability observed in ALS and other neurological conditions . The drug's binding to VGSCs occurs at therapeutically relevant concentrations (1-2 µM), which enhances channel inactivation without blocking them entirely .

- Metabolic Pathways : Riluzole is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of various metabolites, including N-hydroxyriluzole . The pharmacokinetics of riluzole indicate a mean elimination half-life of approximately 12 hours, with around 90% absorption and significant protein binding (96%) to plasma proteins .

Clinical Efficacy

Riluzole has been extensively studied for its effects on survival and disease progression in ALS patients. Key findings from clinical trials include:

- Survival Benefits : In two pivotal trials involving over 1,000 ALS patients, riluzole treatment was associated with a statistically significant increase in survival time compared to placebo. The median survival time increased from 11.8 months (placebo) to 14.8 months (riluzole) for patients receiving 100 mg/day .

- Real-World Evidence : A meta-analysis of real-world data supports these findings, indicating that early initiation of riluzole therapy significantly enhances survival rates among ALS patients .

- Adverse Effects : While generally well-tolerated, riluzole may cause side effects such as liver enzyme elevations and gastrointestinal disturbances. Regular monitoring is recommended for patients on long-term therapy .

Emerging Research and Case Studies

Recent studies have explored additional therapeutic potentials of riluzole beyond ALS:

- Post-Traumatic Stress Disorder (PTSD) : A randomized controlled trial indicated that riluzole augmentation could lead to significant reductions in PTSD symptoms as measured by the Clinician-Administered PTSD Scale (CAPS) .

- Osteosarcoma Treatment : Research has identified a novel mechanism by which riluzole activates c-Abl kinase, promoting pro-apoptotic pathways in osteosarcoma cells. This suggests potential repurposing of riluzole for cancer therapy .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to riluzole:

| Property | Details |

|---|---|

| Chemical Structure | 2-amino-6-(trifluoromethoxy)benzothiazole |

| Mechanism of Action | Glutamate release inhibition; VGSC stabilization |

| Absorption | ~90% absorption; bioavailability ~60% |

| Protein Binding | 96% bound to plasma proteins |

| Half-Life | ~12 hours |

| Primary Indication | Amyotrophic Lateral Sclerosis |

| Clinical Efficacy | Median survival increase from 11.8 to 14.8 months |

| Side Effects | Liver enzyme elevation; gastrointestinal issues |

Q & A

Basic Research Questions

Q. What experimental models are most validated for studying riluzole hydrochloride’s neuroprotective effects in ALS research?

Answer: The transgenic SOD1-G93A mouse model is widely used to evaluate riluzole’s efficacy in ALS. This model expresses a human SOD1 mutation linked to familial ALS and replicates key pathological features, including motor neuron degeneration and paralysis . Researchers should measure outcomes such as disease onset delay, survival extension, and motor function (e.g., rotarod performance). Electrophysiological assays (e.g., compound muscle action potentials) and histological analysis of spinal cord motor neurons are critical for validating neuroprotection .

Q. How does this compound modulate glutamate signaling in neurodegenerative disease models?

Answer: Riluzole inhibits presynaptic glutamate release and enhances astrocytic glutamate uptake via GLT-1 transporters. In vitro models (e.g., primary neuronal cultures exposed to glutamate excitotoxicity) can quantify these effects using fluorometric assays (e.g., calcium imaging) or HPLC to measure extracellular glutamate levels. In vivo, microdialysis in rodent brains paired with NMDA receptor antagonist controls helps isolate riluzole’s specific glutamatergic modulation .

Q. What are the standard pharmacokinetic parameters to assess in preclinical riluzole studies?

Answer: Key parameters include bioavailability (oral vs. intraperitoneal administration), plasma half-life (typically 1.5–3 hours in rodents), and blood-brain barrier penetration (measured via brain/plasma ratio). Researchers should use LC-MS/MS for precise quantification of riluzole and its metabolites (e.g., N-hydroxyriluzole) in plasma and tissues. Dose-response studies should align with clinically relevant concentrations (2–5 µM in humans) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on riluzole’s efficacy in non-ALS neurological disorders (e.g., anxiety, OCD)?

Answer: Discrepancies often arise from model-specific mechanisms. For example, riluzole reduces glutamatergic hyperactivity in OCD models (e.g., marble-burying tests in mice) but may lack efficacy in anxiety models with serotonergic dysfunction. Researchers should employ multi-omics approaches (transcriptomics/proteomics) to identify pathway-specific biomarkers and validate findings using conditional knockout models (e.g., GLT-1-deficient mice) .

Q. What experimental designs address riluzole’s limited bioavailability in combinatorial therapies?

Answer: Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) can prolong riluzole’s half-life. Pharmacodynamic synergy studies (e.g., isobolographic analysis) are recommended when combining riluzole with antioxidants (e.g., edaravone) or autophagy enhancers (e.g., rapamycin). Researchers should optimize dosing schedules using staggered administration protocols to mitigate hepatic enzyme induction .

Q. How should researchers control for off-target effects in riluzole’s sodium channel blockade assays?

Answer: Use tetrodotoxin (TTX)-resistant sodium channel mutants or subtype-specific inhibitors (e.g., ICA-121431 for Nav1.1) to isolate riluzole’s effects. Patch-clamp electrophysiology in HEK293 cells expressing recombinant sodium channels can quantify inhibition kinetics (IC₅₀ values). Concurrent measurement of potassium currents (e.g., Kv7.2/7.3) ensures specificity .

Q. Methodological Challenges

Q. What strategies improve reproducibility in riluzole’s neuroprotection assays?

Answer: Standardize cell viability assays (e.g., MTT vs. ATP luminescence) across labs. For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments, including randomization, blinding, and power analysis. Use age-matched cohorts in ALS models, as disease progression varies significantly between 60–120 days post-birth in SOD1-G93A mice .

Q. How can researchers optimize protocols for riluzole’s stability in aqueous solutions?

Answer: Riluzole is light-sensitive and prone to hydrolysis. Prepare fresh solutions in DMSO (<0.1% final concentration) or PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Validate stability via UV-Vis spectroscopy (λmax 262 nm) over 24 hours. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. Data Interpretation and Validation

Q. How should researchers analyze conflicting data on riluzole’s pro-apoptotic effects in cancer vs. neuroprotection?

Answer: Context-dependent mechanisms explain this duality. In cancer models (e.g., glioblastoma cell lines), riluzole induces apoptosis via ERK pathway inhibition. In neurons, it activates pro-survival PI3K/Akt signaling. Use cell-type-specific inhibitors (e.g., LY294002 for Akt) and phospho-specific antibodies in Western blotting to delineate pathways .

Q. What statistical methods are appropriate for riluzole’s dose-response studies with non-linear kinetics?

Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report Akaike Information Criterion (AIC) values to compare model fits .

Q. Emerging Research Directions

Q. What novel biomarkers can track riluzole’s target engagement in clinical trials?

Answer: Quantify cerebrospinal fluid (CSF) glutamate levels via HPLC or enzymatic assays. Advanced imaging (e.g., glutamate CEST MRI) provides non-invasive monitoring. For pharmacodynamic biomarkers, measure phosphorylated NF-κB or SOD1 aggregation in peripheral blood mononuclear cells (PBMCs) .

Q. How can CRISPR/Cas9 models refine riluzole’s mechanism of action studies?

Answer: Generate ALS patient-derived iPSCs with SOD1 or C9orf72 mutations. Differentiate into motor neurons and use live-cell imaging to assess riluzole’s real-time effects on glutamate dynamics and axonal transport. Pair with single-cell RNA sequencing to identify rescue pathways .

Properties

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.